molecular formula C15H20N2O2S B2377871 (E)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide CAS No. 865545-65-9

(E)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide

Cat. No.: B2377871
CAS No.: 865545-65-9
M. Wt: 292.4
InChI Key: DWPICRTZFDFVSK-JQIJEIRASA-N
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Description

(E)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide is a synthetic organic compound characterized by its unique chemical structure. This compound belongs to the class of benzo[d]thiazole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide typically involves the condensation of 4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-one with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using column chromatography to obtain the desired compound in high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency. The reaction conditions are optimized to maximize yield and minimize waste, adhering to green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or under mild heating.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran or ethanol under inert atmosphere.

    Substitution: Various nucleophiles (amines, thiols); reactions are conducted in polar solvents like dimethylformamide or acetonitrile, often with the addition of a base.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Derivatives with substituted nucleophiles

Scientific Research Applications

(E)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic areas.

    Industry: Utilized in the development of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the desired therapeutic or biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide
  • (E)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)propionamide
  • (E)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)butyramide

Uniqueness

(E)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide stands out due to its unique structural features, such as the presence of the pivalamide group, which imparts distinct physicochemical properties

Properties

IUPAC Name

N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2S/c1-6-19-10-8-7-9-11-12(10)17(5)14(20-11)16-13(18)15(2,3)4/h7-9H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWPICRTZFDFVSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=NC(=O)C(C)(C)C)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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